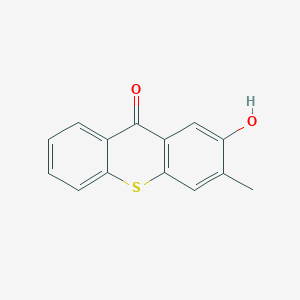

2-hydroxy-3-methylthioxanthen-9-one

Description

2-Hydroxy-3-methylthioxanthen-9-one is a sulfur-containing polycyclic aromatic compound belonging to the thioxanthenone family. Its structure features a thioxanthene core (a tricyclic system with two benzene rings fused to a central sulfur-containing ring) substituted with a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 3.

Thioxanthenones are notable for their pharmacological and industrial relevance. For instance, they serve as photoinitiators in UV-curing materials and intermediates in synthesizing antipsychotic drugs like flupenthixol . Substitution patterns on the thioxanthene scaffold significantly influence their chemical reactivity, biological activity, and environmental behavior.

Propriétés

IUPAC Name |

2-hydroxy-3-methylthioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSXHZSTGGEFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-methylthioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-3-methylbenzophenone with sulfur-containing reagents. The reaction is often carried out in the presence of a dehydrating agent such as acetic anhydride or zinc chloride/phosphoryl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-hydroxy-3-methylthioxanthen-9-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-3-methylthioxanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxanthone to thioxanthene derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Dibutyltin chloride hydride is often used for the reduction of thioxanthones.

Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthones, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-Hydroxy-3-methylthioxanthen-9-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thioxanthone derivatives.

Industry: The compound is used in the development of photoinitiators for polymerization processes.

Mécanisme D'action

The mechanism of action of 2-hydroxy-3-methylthioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes. Thioxanthone derivatives are known to inhibit DNA synthesis and mammalian topoisomerase type II, leading to their anticancer effects . The compound may also modulate oxidative stress pathways by enhancing the translocation of nuclear factor erythroid-derived 2-like 2 (Nrf2), which plays a role in cellular response to oxidative stress .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Effects

The position and nature of substituents on the thioxanthenone core critically determine physicochemical and functional properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thioxanthenone Derivatives

Key Observations:

- Substituent Position : Methyl groups at position 2 (e.g., 2-methyl-) enhance thermal stability, making such derivatives suitable for industrial applications like UV curing . Hydroxyl groups (e.g., hypothetical 2-hydroxy-3-methyl-) likely improve aqueous solubility but may reduce stability under oxidative conditions .

- Steric and Electronic Effects : Diethyl substituents (e.g., 2,4-diethyl-) increase molecular weight and lipophilicity, contributing to environmental persistence and regulatory scrutiny .

- Pharmacological Relevance: Aminoalkyl-substituted derivatives (e.g., 1-[[2-(dimethylamino)ethyl]amino]-6-hydroxy-4-methyl-) exhibit neuroleptic activity, highlighting the importance of functional group diversity in drug design .

Crystallographic and Conformational Insights

- Molecular Geometry: The dihedral angle between benzene rings in thioxanthenones averages ~40–42°, as seen in flupenthixol derivatives, creating a boat conformation that influences packing and solubility .

- Hydrogen Bonding : Hydroxyl-substituted derivatives (e.g., 2-hydroxy-3-methyl-) may form intermolecular O–H⋯N/S bonds, enhancing crystalline stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.